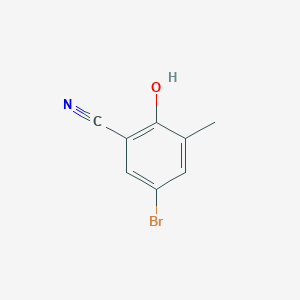

5-Bromo-2-hydroxy-3-methylbenzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYOQUWFJTZSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669512 | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913191-20-5 | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-3-methylbenzonitrile typically involves the bromination of 2-hydroxy-3-methylbenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-hydroxy-3-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 2-hydroxy-3-methylbenzonitrile derivatives with various substituents replacing the bromine atom.

Oxidation Products: Quinones or other oxidized forms of the original compound.

Reduction Products: Amines or other reduced derivatives of the nitrile group.

Scientific Research Applications

Chemistry: 5-Bromo-2-hydroxy-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure allows for selective functionalization, making it valuable in complex organic syntheses.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development. It can be used in the synthesis of molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methylbenzonitrile depends on its specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Molecular Targets and Pathways:

Enzymes: The compound or its derivatives may inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

DNA/RNA: The compound can bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Replacing the hydroxyl group with a methoxymethoxy group () enhances stability under acidic conditions but reduces hydrogen-bonding capacity .

- Methyl vs. Acetyl : The acetyl group in 3-acetyl-5-bromo-2-hydroxybenzonitrile introduces electron-withdrawing effects, which may influence aromatic electrophilic substitution pathways compared to the methyl group in the target compound .

Physical and Spectral Properties

Key Observations :

- The hydroxyl and nitrile groups in 5-bromo-2-hydroxybenzonitrile form strong intermolecular hydrogen bonds (O–H⋯N), creating a planar crystal structure . The methyl group in the target compound likely disrupts this network, reducing crystallinity or altering solubility.

- Methoxymethoxy-protected analogs (e.g., ) exhibit higher melting points due to reduced polarity .

Key Observations :

- The methyl group in the target compound may enhance lipophilicity, improving membrane permeability in bioactive molecules compared to non-methylated analogs .

- Bromine at position 5 (target) is strategically positioned for regioselective functionalization in palladium-catalyzed reactions .

Commercial Availability and Purity

Key Observations :

- The target compound is priced higher than simpler analogs (e.g., 4-bromo-2-hydroxybenzonitrile), reflecting its specialized substitution pattern .

Conclusion this compound distinguishes itself from analogs through its unique substitution pattern, which balances electronic effects (bromine, nitrile) and steric bulk (methyl). These features make it a versatile intermediate for drug discovery, though direct comparisons of bioactivity or crystallographic data remain underreported in the provided evidence. Further studies on its hydrogen-bonding behavior and catalytic applications are warranted.

Biological Activity

5-Bromo-2-hydroxy-3-methylbenzonitrile, with the chemical formula C₈H₆BrNO, is a benzonitrile derivative that has garnered attention in various fields of biological research due to its potential bioactivity and utility in synthesizing bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can engage in hydrogen bonding and hydrophobic interactions , which are crucial for its binding affinity to enzymes and receptors.

Target Interactions

- Enzymatic Interactions : It has shown potential to interact with cytochrome P450 enzymes, influencing metabolic pathways by either inhibiting or activating these enzymes.

- Cell Signaling Pathways : The compound modulates cell signaling pathways, affecting kinases and altering gene expression patterns that lead to significant changes in cellular responses.

This compound exhibits diverse biochemical properties:

- Stability : The compound remains stable under inert atmospheric conditions and at room temperature, which is essential for maintaining its biological activity over time.

- Dosage Effects : Research indicates that the effects of this compound vary significantly with dosage. Low doses may have minimal effects, while higher concentrations can lead to substantial alterations in metabolic pathways and potential toxicity.

Cellular Effects

The compound influences various cellular processes:

- Gene Expression : It can alter gene expression by interacting with transcription factors, leading to changes in protein synthesis and cellular behavior.

- Metabolic Pathways : By interacting with key metabolic enzymes, it can modify metabolic fluxes and metabolite levels within cells.

Study 1: In Vitro Analysis of Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results demonstrated that the compound could significantly inhibit enzyme activity at specific concentrations, suggesting its potential use as a therapeutic agent in drug metabolism modulation.

Study 2: Effects on Cancer Cell Lines

In a series of experiments conducted on various cancer cell lines, this compound exhibited cytotoxic effects at higher doses. The mechanism was linked to the induction of apoptosis through modulation of specific signaling pathways. This finding positions the compound as a candidate for further development in cancer therapeutics.

Synthesis of Bioactive Molecules

This compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable for creating complex organic molecules.

Pharmacological Potential

The derivatives of this compound are being explored for their pharmacological activities. Preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies, highlighting the need for further research into its therapeutic efficacy .

Summary Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 activity | |

| Cell Signaling Modulation | Alters kinase activity and gene expression | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Stability | Remains stable under inert atmospheric conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.